molecular formula C19H24N2O5S B5215630 N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B5215630
M. Wt: 392.5 g/mol
InChI Key: GHMZMDVJSHFTKH-UHFFFAOYSA-N
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Description

N²-Benzyl-N-(3-hydroxypropyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide is a synthetic sulfonamide derivative characterized by a glycinamide backbone modified with a benzyl group, a 3-hydroxypropyl chain, and a 4-methoxyphenylsulfonyl moiety. This compound is structurally related to protease inhibitors and sulfonamide-based therapeutics, though its specific biological targets and applications require further investigation .

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-26-17-8-10-18(11-9-17)27(24,25)21(14-16-6-3-2-4-7-16)15-19(23)20-12-5-13-22/h2-4,6-11,22H,5,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMZMDVJSHFTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 3-aminopropanol to form benzyl N-(3-hydroxypropyl)carbamate . This intermediate can then be reacted with 4-methoxyphenylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while reduction of the sulfonyl group results in a sulfide .

Scientific Research Applications

N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The benzyl and sulfonyl groups can interact with enzyme active sites, potentially inhibiting their activity. The hydroxypropyl group may also play a role in binding to target proteins, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Compound Name Substituents on Sulfonyl Additional Functional Groups Molecular Weight (g/mol) Key Features
N²-Benzyl-N-(3-hydroxypropyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide 4-Methoxyphenyl Benzyl, 3-hydroxypropyl ~450* Balanced lipophilicity/hydrophilicity
N²-[(4-Bromophenyl)sulfonyl]-N²-cyclohexyl-N-(4-methoxyphenyl)glycinamide [5] 4-Bromophenyl Cyclohexyl, 4-methoxyphenyl ~522 High lipophilicity (Br, cyclohexyl)
N-(4-Fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide [6] 4-Methylphenyl 4-Fluorobenzyl ~430 Enhanced dipole interactions (F)
N-(3-Nitrophenyl)-N²-(phenylsulfonyl)glycinamide [7] Phenyl 3-Nitrophenyl ~420 Electron-withdrawing nitro group
N-Hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide [9] 4-Methoxyphenyl Hydroxyethyl, N-hydroxy ~304 High hydrophilicity (multiple -OH)

*Estimated based on analogous compounds in .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The bromophenyl and cyclohexyl substituents in ’s compound increase logP, favoring membrane permeability but reducing solubility .
    • The 3-hydroxypropyl and N-hydroxy groups in the target compound and ’s derivative enhance solubility via hydrogen bonding .
  • Electronic Effects :
    • The 4-methoxyphenyl group (electron-donating) in the target compound reduces the sulfonyl group’s electron-withdrawing capacity compared to the nitro group in ’s compound, which may alter reactivity or binding kinetics .

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